molecular formula C16H15Cl2NOS B5437738 2-[(4-Chlorobenzyl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide

2-[(4-Chlorobenzyl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide

Cat. No.: B5437738
M. Wt: 340.3 g/mol
InChI Key: VUDQVMJOUUEGRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Chlorobenzyl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide is a chemical compound with the molecular formula C18H15Cl2N3OS3. This compound is known for its unique structure, which includes both chlorobenzyl and thiadiazole moieties. It has been studied for various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 2-[(4-Chlorobenzyl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the thiadiazole ring. The intermediate thiadiazole compound is then reacted with 4-chlorobenzyl chloride to introduce the chlorobenzyl group. Finally, the acetamide group is introduced through nucleophilic substitution reactions .

Chemical Reactions Analysis

2-[(4-Chlorobenzyl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

2-[(4-Chlorobenzyl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide has been explored for various scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studies have investigated its potential as an antiviral and antibacterial agent.

    Medicine: Research has focused on its potential therapeutic effects, including its use as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(4-Chlorobenzyl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of carbonic anhydrase, an enzyme involved in various physiological processes. The pathways involved in its action include the inhibition of enzyme activity and the disruption of cellular processes .

Comparison with Similar Compounds

2-[(4-Chlorobenzyl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide can be compared with other similar compounds, such as:

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound also contains a thiadiazole ring and has been studied for its antiviral activity.

    2-[(4-Chlorobenzyl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide: A closely related compound with a similar structure but different substitution pattern.

    4-Chlorobenzyl chloride: A precursor used in the synthesis of various chlorobenzyl derivatives.

Biological Activity

2-[(4-Chlorobenzyl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C15H14Cl2NOS
  • Molecular Weight : 325.25 g/mol

Antitumor Activity

Recent studies have indicated that compounds containing sulfanyl and chlorobenzyl moieties exhibit significant antitumor activity. For example, related compounds have been shown to inhibit cancer cell proliferation in various lines, including colon and breast cancer cells.

CompoundCell LineIC50 (µM)Reference
This compoundHCT-15 (Colon)1.61 ± 1.92
Analogous compoundMCF-7 (Breast)0.98 ± 0.45

Antibacterial Activity

The antibacterial properties of this compound have also been evaluated against various bacterial strains. The presence of the chlorobenzyl group enhances its interaction with bacterial membranes, leading to increased antibacterial efficacy.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in malignant cells, leading to cell death.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, causing structural damage.

Case Studies

A notable case study involved the synthesis and evaluation of this compound in a series of in vitro assays:

  • Synthesis : The compound was synthesized using a multi-step reaction involving chlorobenzyl thiol and acetamide derivatives.
  • In Vitro Assays : Various assays were conducted to assess cytotoxicity and antibacterial efficacy.
  • Results : The compound demonstrated promising results, particularly in inhibiting the growth of HCT-15 cells with an IC50 value significantly lower than standard chemotherapeutics.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[(4-chlorophenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NOS/c1-11-2-5-14(18)8-15(11)19-16(20)10-21-9-12-3-6-13(17)7-4-12/h2-8H,9-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDQVMJOUUEGRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.